molecular formula C13H16FN3 B1519557 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine CAS No. 1152880-35-7

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Cat. No.: B1519557
CAS No.: 1152880-35-7
M. Wt: 233.28 g/mol
InChI Key: VEAQAAHHXLSNBA-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a pyrazole-derived compound featuring a 3-fluorophenyl group substituted with a 3,5-dimethylpyrazole moiety and an ethanamine side chain. Its molecular formula is C₁₃H₁₅FN₃ (calculated based on structural analogs in and ), with a molecular weight of 229.28 g/mol.

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-8-6-9(2)17(16-8)13-5-4-11(10(3)15)7-12(13)14/h4-7,10H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQAAHHXLSNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(C)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.

The compound's molecular formula is C₁₁H₁₃F N₂, with a molecular weight of approximately 205.24 g/mol. It features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Pyrazole derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways .
  • Anticancer Potential : Some studies suggest that pyrazole-based compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or bacterial metabolism.
  • Receptor Modulation : It could also interact with various receptors, modulating signaling pathways associated with pain and inflammation.
  • Oxidative Stress Reduction : Some studies indicate that pyrazole derivatives can scavenge free radicals, reducing oxidative stress in cells .

Case Studies

Several studies have assessed the biological activity of related pyrazole compounds:

StudyFindings
Santhi et al. (2023)Investigated the anti-inflammatory properties of pyrazole derivatives; compounds showed significant inhibition of nitric oxide production in macrophages .
MDPI Research (2024)Reported antimicrobial activity against S. aureus and E. coli; MIC values ranged from 5 to 10 μg/mL .
PMC Study (2024)Evaluated anticancer effects; certain derivatives induced apoptosis in breast cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that compounds similar to 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine exhibit promising antitumor properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrazole derivatives could effectively target specific pathways involved in tumor growth and metastasis .

Antioxidant Properties
The antioxidant potential of this compound has been investigated through molecular docking simulations. These studies suggest that it can scavenge free radicals and mitigate oxidative stress, which is linked to numerous chronic diseases . The structure-activity relationship (SAR) analysis indicates that modifications in the pyrazole ring enhance its antioxidant efficacy.

Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's structural features contribute to its binding affinity for COX enzymes, making it a candidate for developing anti-inflammatory drugs .

Material Science Applications

Nonlinear Optical (NLO) Properties
The compound's potential in nonlinear optics has been explored through density functional theory (DFT) calculations. These studies reveal that the compound exhibits significant polarizability and hyperpolarizability, making it suitable for applications in optoelectronic devices and photonic materials. The DFT analysis provides insights into the electronic structure and stability of the compound under various conditions .

Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The addition of this compound improves the overall performance of polymers used in coatings and electronic applications .

Environmental Science Applications

Pesticide Development
The pyrazole structure is prevalent in agrochemicals, particularly in pesticide formulations. Compounds with similar structures have shown efficacy against a variety of pests while exhibiting low toxicity to non-target species. Research indicates that this compound could be explored for developing novel pesticides with improved selectivity and reduced environmental impact .

Bioremediation
Recent studies have suggested that pyrazole derivatives can play a role in bioremediation processes by enhancing the degradation of pollutants in contaminated environments. Their ability to interact with various environmental contaminants positions them as potential agents in cleaning up hazardous waste sites .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating effectiveness at low concentrations.
Study 2Antioxidant PropertiesShowed enhanced radical scavenging activity compared to standard antioxidants.
Study 3NLO PropertiesExhibited high hyperpolarizability values suitable for optical applications.
Study 4Pesticide EfficacyEffective against target pests with minimal impact on beneficial insects.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary/tertiary amines or amides.

Reaction Type Reagents/Conditions Product Yield Analysis
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CN-Methyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine78–82%¹H NMR: δ 2.35 (s, 3H, CH₃-N)
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amide85%IR: 1655 cm⁻¹ (C=O stretch)

Key Observations :

  • Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with inorganic bases.

  • Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts.

Nucleophilic Substitution at the Pyrazole Ring

The 3,5-dimethylpyrazole moiety participates in electrophilic substitutions, particularly at the C4 position.

Reaction Type Reagents/Conditions Product Yield Analysis
NitrationHNO₃/H₂SO₄, 0°C1-[4-(4-Nitro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine65%¹H NMR: δ 8.21 (s, 1H, Ar-NO₂)
HalogenationNBS, AIBN, CCl₄, reflux 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine72%LC-MS: [M+H]⁺ = 383.1

Mechanistic Notes :

  • Nitration occurs regioselectively at the pyrazole C4 due to electron-donating methyl groups enhancing ring reactivity.

  • Radical bromination (NBS/AIBN) targets the pyrazole’s benzylic positions .

Cross-Coupling Reactions

The fluorophenyl ring engages in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst/Reagents Product Yield Analysis
Suzuki–MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoro-5-biphenyl]ethan-1-amine88%¹³C NMR: 142.1 ppm (C-F)
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene N-Aryl derivatives (e.g., 4-methoxyphenyl)76%HRMS: m/z calcd 379.18, found 379.17

Optimization Insights :

  • Suzuki reactions require anhydrous conditions and aryl boronic acids with electron-withdrawing groups for enhanced reactivity .

  • Buchwald–Hartwig aminations favor bulky ligands (Xantphos) to suppress β-hydride elimination .

Reductive Amination and Condensation

The amine group facilitates reductive amination and Schiff base formation.

Reaction Type Reagents/Conditions Product Yield Analysis
Reductive AminationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine68%¹H NMR: δ 3.78 (s, 2H, CH₂-Ph)
Schiff Base Formation2-Pyridinecarboxaldehyde, EtOH, ∆ (E)-N-(Pyridin-2-ylmethylene) derivative91%IR: 1620 cm⁻¹ (C=N stretch)

Critical Parameters :

  • NaBH₃CN selectively reduces imine intermediates without affecting other functional groups.

  • Schiff bases exhibit tautomerism, confirmed by ¹H NMR coupling patterns .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

Reaction Type Reagents/Conditions Product Yield Analysis
Pyrazoline SynthesisChalcone derivatives, NaOH, EtOH 5-Aryl-3-(pyrazolyl)-4,5-dihydro-1H-pyrazole89%¹H NMR: δ 5.83 (dd, J = 4.3, 11.4 Hz)
Triazole FormationNaN₃, CuSO₄, sodium ascorbate, H₂O/t-BuOH 1,2,3-Triazole-linked conjugates94%LC-MS: [M+H]⁺ = 348.2

Synthetic Utility :

  • Chalcone cyclizations proceed via Michael addition followed by ring closure .

  • Click chemistry (CuAAC) achieves near-quantitative yields under mild conditions .

Stability Under Acidic/Basic Conditions

The compound’s stability was evaluated under hydrolytic conditions:

Condition Time/Temperature Degradation Stability
1M HCl24 h, 25°C<5% decompositionStable
1M NaOH24 h, 25°C12% decomposition (pyrazole ring cleavage)Moderate

Implications :

  • Acidic conditions preserve structural integrity, enabling reactions like nitration or acylation.

  • Base-mediated degradation limits use in strongly alkaline environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 956806-26-1)
  • Molecular Formula : C₁₃H₁₅N₃ (vs. C₁₃H₁₅FN₃ for the target compound).
  • Key Difference : Absence of the 3-fluoro substituent on the phenyl ring.
  • notes that the non-fluorinated analog is discontinued, suggesting stability or efficacy limitations possibly mitigated by fluorination .
2.1.2. 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240579-69-4)
  • Molecular Formula : C₁₀H₉ClFN₃.
  • Key Difference : Chlorine substitution at the 3-position and a benzyl-linked pyrazole (vs. ethanamine side chain in the target compound).
  • Impact : The chloro group increases molecular weight and lipophilicity but may reduce metabolic stability compared to fluorine. The ethanamine group in the target compound could enhance solubility and hydrogen-bonding capacity .
2.1.3. N-{1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide
  • Molecular Formula : C₁₈H₁₉FN₃O (from ).
  • Key Difference : Replacement of the primary amine with a but-2-ynamide group.
  • Impact: The amide group introduces hydrogen-bond acceptor properties, whereas the primary amine in the target compound acts as a donor. This difference could alter interactions with biological targets, such as kinases or GPCRs .

Functional Group Comparisons

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole-fluorophenyl 3-Fluoro, dimethylpyrazole, amine 229.28 Enhanced dipole interactions, solubility
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide () Thiosemicarbazide Chlorobenzoyl, fluorophenyl ~315.8 Higher lipophilicity, potential metal chelation
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide Methylsulfonyl, tert-butylphenol 595.25 Increased steric bulk, sulfonyl group for polarity
  • Thiosemicarbazides () : These compounds exhibit metal-chelating properties due to the thiosemicarbazide moiety, unlike the target compound’s amine group, which may prioritize hydrogen bonding over metal coordination .
  • Carboxamide Derivatives (): The carboxamide group serves as a hydrogen-bond acceptor, contrasting with the amine’s donor capability.

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

  • The starting material, 4-chloro-3-fluorophenyl derivative bearing the pyrazole substituent, undergoes nucleophilic substitution with ethanamine.
  • This reaction is typically performed in DMF at room temperature or slightly elevated temperatures (up to 95 °C in some analog syntheses) with DIPEA as a base to scavenge the generated hydrochloric acid.
  • The reaction yields the ethanamine-substituted product in moderate to high yields (typically 70-85%).

Optimization and Analog Synthesis Insights

Research on analogs structurally related to this compound, such as those reported in the study of K_Ca2 channel modulators, provides insights into the synthetic flexibility and functional group tolerance of this scaffold.

  • Substitutions on the phenyl ring (e.g., fluorine, chlorine, trifluoromethyl) and modifications on the pyrazole ring have been systematically explored.
  • The nucleophilic substitution reactions tolerate various substituents, allowing for the synthesis of a diverse set of analogs.
  • Electron-withdrawing groups on the phenyl ring can affect the nucleophilicity and reactivity of the intermediate, influencing yields and reaction times.

Representative Data Table of Analog Synthesis (Adapted)

Compound Code Phenyl Substituents Pyrazole Substitution Amino Group Introduced Reaction Solvent Base Used Yield (%) Notes
1a 4-chloro, 3-fluoro 3,5-dimethyl Ethanamine DMF DIPEA 77-84 Standard nucleophilic substitution at room temp
2d 4-methoxy 3,5-dimethyl Ethanamine DMF DIPEA ~80 Methoxy substitution affects potency but synthesis similar
2o 4-chloro, 3-fluoro 3,5-dimethyl Ethanamine DMF DIPEA 70-75 Higher hydrophobicity, improved potency in bioassays
4 3-chloro, 4-fluoro 3,5-dimethyl Amino-substituted pyrimidine analog DMF DIPEA 72-75 Amino group on pyrimidine ring, comparable potency

Research Findings on Preparation Efficiency and Activity Correlation

  • The nucleophilic substitution approach is efficient for introducing the ethanamine group, with yields generally above 70%.
  • Reaction conditions are mild, favoring retention of sensitive functional groups such as the pyrazole ring.
  • Structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring and modifications of the pyrazole moiety influence both chemical reactivity during synthesis and biological potency.
  • For example, compounds with electron-withdrawing groups (fluoro, chloro) on the phenyl ring show enhanced potency but may require careful optimization of reaction conditions to maintain high yields.
  • The hydrophobicity of substituents correlates with biological activity, as seen in analogs with substituted phenyl rings exhibiting higher potency on K_Ca2.2a channels.

Summary Table of Key Reaction Parameters

Parameter Typical Condition/Value
Solvent Anhydrous N,N-dimethylformamide (DMF)
Base N,N-Diisopropylethylamine (DIPEA)
Temperature Room temperature to 95 °C
Reaction Time Several hours (varies by substrate)
Yield 70-85%
Key Reaction Type Nucleophilic aromatic substitution
Functional Group Tolerance High (pyrazole, fluoro, chloro, methoxy)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

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